molecular formula C14H14N2OS B2664137 2-Amino-5-(benzylsulfanyl)benzamide CAS No. 1304873-04-8

2-Amino-5-(benzylsulfanyl)benzamide

Cat. No.: B2664137
CAS No.: 1304873-04-8
M. Wt: 258.34
InChI Key: PJHQNJUROXSRPE-UHFFFAOYSA-N
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Description

2-Amino-5-(benzylsulfanyl)benzamide is an organic compound with the molecular formula C14H14N2OS It is a benzamide derivative featuring an amino group at the second position and a benzylsulfanyl group at the fifth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(benzylsulfanyl)benzamide typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 2-nitro-5-(benzylsulfanyl)benzoic acid.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Amidation: The resulting 2-amino-5-(benzylsulfanyl)benzoic acid is then converted to the benzamide derivative through an amidation reaction using reagents like thionyl chloride followed by ammonia or an amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(benzylsulfanyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify the benzylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Iron powder, hydrochloric acid.

    Substitution: Various electrophiles in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified benzylsulfanyl derivatives.

    Substitution: A wide range of substituted benzamides.

Scientific Research Applications

2-Amino-5-(benzylsulfanyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical agent due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-(benzylsulfanyl)benzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The benzylsulfanyl group can enhance the compound’s ability to penetrate cell membranes, while the amino group can form hydrogen bonds with target proteins, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-(methylsulfanyl)benzamide: Similar structure but with a methylsulfanyl group instead of a benzylsulfanyl group.

    2-Amino-5-(ethylsulfanyl)benzamide: Similar structure but with an ethylsulfanyl group.

    2-Amino-5-(propylsulfanyl)benzamide: Similar structure but with a propylsulfanyl group.

Uniqueness

2-Amino-5-(benzylsulfanyl)benzamide is unique due to the presence of the benzylsulfanyl group, which can influence its chemical reactivity and biological activity. The larger benzyl group can provide additional steric hindrance and hydrophobic interactions compared to smaller alkyl groups, potentially leading to different pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

2-amino-5-benzylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2OS/c15-13-7-6-11(8-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9,15H2,(H2,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJHQNJUROXSRPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC(=C(C=C2)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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